4-(2-fluorophenyl)-2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Overview
Description
4-(2-fluorophenyl)-2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C23H20FN3O2S and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-fluorophenyl)-2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is 421.12602622 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-fluorophenyl)-2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Docking
Research into pyridine derivatives, including compounds structurally similar to the specified molecule, has revealed insights into their crystal structure and potential as inhibitors of specific enzymes. One study detailed the crystal structure of related pyridine derivatives and conducted molecular docking studies to explore their potential as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), highlighting their relevance in increasing sensitivity to apoptosis in NAMPT-expressing cells and tumors (Venkateshan et al., 2019).
Synthesis and Reactivity
Another area of research focuses on the synthesis of new pyridine and fused pyridine derivatives. Studies have elucidated pathways to create novel compounds through reactions involving pyridine carbonitriles, demonstrating the versatility of these molecules in synthesizing a broad range of derivatives with potential biological activities (Al-Issa, 2012).
Spectroscopic Analysis
Spectroscopic methods have been employed to analyze the structural features of pyridine derivatives. Research on these compounds has included IR and electronic spectroscopy to investigate their structural characteristics and optical properties, offering insights into their potential applications in various fields (Cetina et al., 2010).
Corrosion Inhibition
Pyridine derivatives have also been studied for their corrosion inhibition effects, particularly on metals like copper in acidic environments. Electrochemical and computational studies have demonstrated the efficacy of certain pyridine derivatives in protecting metal surfaces from corrosion, highlighting their potential in industrial applications (Sudheer & Quraishi, 2015).
Antimicrobial and Anticancer Activities
Further research has explored the antimicrobial and anticancer potentials of new pyridines synthesized from related precursors. These studies have identified compounds with significant biological activities, pointing to the therapeutic applications of these molecules (Elewa et al., 2021).
properties
IUPAC Name |
4-(2-fluorophenyl)-6-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-14-10-15-6-2-5-9-20(15)27(14)22(29)13-30-23-18(12-25)17(11-21(28)26-23)16-7-3-4-8-19(16)24/h2-9,14,17H,10-11,13H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUFGLBRNNRXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=C(C(CC(=O)N3)C4=CC=CC=C4F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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